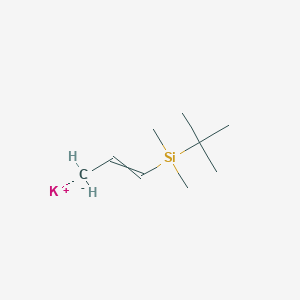
potassium;tert-butyl-dimethyl-prop-1-enylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- Trimethylsilyl derivatives
- Dimethylsilyl derivatives
Uniqueness
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.
Properties
CAS No. |
675879-67-1 |
|---|---|
Molecular Formula |
C9H19KSi |
Molecular Weight |
194.43 g/mol |
IUPAC Name |
potassium;tert-butyl-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1 |
InChI Key |
UQJWBQATUMZNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C[CH2-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















